2-Nitrobenzoic-D4 acid

Beschreibung

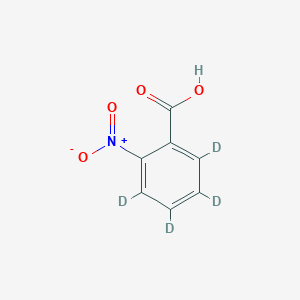

2-Nitrobenzoic-D4 acid is a deuterated derivative of 2-nitrobenzoic acid, where four hydrogen atoms are replaced with deuterium isotopes. This substitution enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry as a stable isotopic tracer, particularly in pharmacokinetic and metabolic studies. These deuterated compounds are critical in analytical chemistry for minimizing background interference and improving detection sensitivity.

Eigenschaften

Molekularformel |

C7H5NO4 |

|---|---|

Molekulargewicht |

171.14 g/mol |

IUPAC-Name |

2,3,4,5-tetradeuterio-6-nitrobenzoic acid |

InChI |

InChI=1S/C7H5NO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D |

InChI-Schlüssel |

SLAMLWHELXOEJZ-RHQRLBAQSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)[N+](=O)[O-])[2H])[2H] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Nitrobenzoic-D4 acid can be synthesized through the nitration of deuterated benzoic acid. The nitration process involves the reaction of deuterated benzoic acid with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials is crucial for the production of the deuterated compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitrobenzoic-D4 acid undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group, forming 2-aminobenzoic-D4 acid.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Decarboxylation: At high temperatures, the carboxylic acid group can be removed, forming nitrobenzene-D4.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.

Esterification: Alcohols and acid catalysts such as sulfuric acid are used.

Decarboxylation: High temperatures, typically above 180°C, are required.

Major Products

Reduction: 2-Aminobenzoic-D4 acid

Esterification: Various esters of this compound

Decarboxylation: Nitrobenzene-D4

Wissenschaftliche Forschungsanwendungen

2-Nitrobenzoic-D4 acid is used in various scientific research applications, including:

Chemistry: As a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.

Biology: In studies involving enzyme kinetics and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceuticals and in drug metabolism studies.

Industry: In the production of dyes, pigments, and other chemical intermediates.

Wirkmechanismus

The mechanism of action of 2-Nitrobenzoic-D4 acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The carboxylic acid group can form esters and amides, facilitating its incorporation into larger molecular structures.

Vergleich Mit ähnlichen Verbindungen

Structural and Isotopic Variants

Non-Deuterated Analogs

2-Nitrobenzoic Acid :

- Solubility and Mass Transfer : The mass transfer coefficient in water at 303 K is 1.20 × 10⁻³ s⁻¹ , which increases significantly (up to 9.50-fold ) in the presence of hydrotropes like sodium acetate, citric acid, or nicotinamide .

- Applications : Used in biochemical assays, such as the quantification of sulfhydryl groups via Ellman’s reagent (5,5′-dithio-bis(2-nitrobenzoic acid)) .

4-Nitrobenzoic Acid :

Deuterated Analogs

- 3-Nitrobenzoic-d4 Acid: Molecular Weight: 171.14 g/mol (C₇H₆D₄NO₄) . Applications: Likely employed as an isotopic standard in analytical workflows, similar to 2-nitrobenzoic-D4 acid.

- 4-Nitrobenzoic-2,6-d2 Acid: Molecular Weight: 169.13 g/mol (O₂NC₆H₂D₂COOH) .

Physicochemical Properties

Biologische Aktivität

2-Nitrobenzoic-D4 acid, a deuterated derivative of 2-nitrobenzoic acid, is a compound of interest in various biochemical and pharmacological studies. Its biological activity has been explored in relation to its effects on cellular processes, potential toxicity, and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

This compound is characterized by the presence of a nitro group (-NO2) attached to a benzoic acid structure, with deuterium isotopes replacing hydrogen atoms. This modification can influence its reactivity and biological interactions.

In Vitro Studies

Research has shown that this compound exhibits various biological activities:

In Vivo Studies

Animal studies have provided insights into the systemic effects of this compound:

- Toxicology : A study involving rats exposed to various doses revealed significant alterations in hematological parameters, such as decreased erythrocyte counts and increased spleen weights at higher concentrations (10,000 - 40,000 ppm) .

- Carcinogenic Potential : Long-term exposure studies suggested potential carcinogenic effects, as evidenced by increased incidences of specific tumors in treated groups compared to controls .

Data Summary

Case Studies

Several case studies have highlighted the implications of this compound's biological activity:

- Acute Toxicity Assessment : A study conducted on F344/N rats showed that acute exposure resulted in significant weight loss and organ-specific toxicity, particularly affecting the liver and spleen .

- Chronic Exposure Study : In a two-year study involving mice, chronic exposure led to notable decreases in body weight and alterations in blood parameters, suggesting long-term health risks associated with prolonged use .

- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds similar to 2-Nitrobenzoic-D4 can interact with cellular pathways leading to oxidative stress and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.